Cas no 1193-76-6 (5-Bromodihydrouracil)
5-Bromodihydrouracil Chemical and Physical Properties
Names and Identifiers
-
- 2,4(1H,3H)-Pyrimidinedione,5-bromodihydro-
- 5-bromodihydro-24(1h3h)-pyrimidinedione
- 5-bromo-1,3-diazinane-2,4-dione
- 5-BROMODIHYDROPYRIMIDINE-2,4(1H,3H)-DIONE
- 5-Bromodihydrouracil
- (+-)-5-Brom-dihydrouracil
- 5-Brom-5,6-dihydrouracil
- 5-Brom-5.6-dihydro-uracil
- 5-Brom-dihydro-pyrimidin-2,4-dion
- 5-Brom-dihydrouracil
- 5-Brom-dihydro-uracil
- 5-BROMO-2,3-DIHYDROXYPYRIMIDINE
- 5-Bromo-5,6-dihydrouracil
- 5-bromo-dihydro-pyrimidine-2,4-dione
- AC1L3ZBI
- AC1Q26G9
- AC1Q6GJR
- BROMOURACIL, 5-
- Hydrouracil, 5-bromo-
-
- MDL: MFCD00023158
- Inchi: 1S/C4H5BrN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)
- InChI Key: ZCDARRSUPCSLRW-UHFFFAOYSA-N
- SMILES: BrC1C(NC(NC1)=O)=O
Computed Properties
- Exact Mass: 191.95345
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 8
- XLogP3: -0.3
Experimental Properties
- PSA: 58.2
5-Bromodihydrouracil Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B683760-250mg |
5-Bromodihydrouracil |
1193-76-6 | 250mg |
$ 207.00 | 2023-04-18 | ||
| TRC | B683760-2.5g |
5-Bromodihydrouracil |
1193-76-6 | 2.5g |
$ 1642.00 | 2023-04-18 | ||
| 1PlusChem | 1P000J0H-50mg |
2,4(1H,3H)-Pyrimidinedione, 5-bromodihydro- |
1193-76-6 | 95% | 50mg |
$140.00 | 2023-12-26 | |
| 1PlusChem | 1P000J0H-100mg |
2,4(1H,3H)-Pyrimidinedione, 5-bromodihydro- |
1193-76-6 | 95% | 100mg |
$178.00 | 2023-12-26 | |
| 1PlusChem | 1P000J0H-250mg |
2,4(1H,3H)-Pyrimidinedione, 5-bromodihydro- |
1193-76-6 | 95% | 250mg |
$231.00 | 2023-12-26 | |
| 1PlusChem | 1P000J0H-500mg |
2,4(1H,3H)-Pyrimidinedione, 5-bromodihydro- |
1193-76-6 | 95% | 500mg |
$386.00 | 2023-12-26 | |
| 1PlusChem | 1P000J0H-1g |
2,4(1H,3H)-Pyrimidinedione, 5-bromodihydro- |
1193-76-6 | 95% | 1g |
$521.00 | 2023-12-26 | |
| 1PlusChem | 1P000J0H-2.5g |
2,4(1H,3H)-Pyrimidinedione, 5-bromodihydro- |
1193-76-6 | 95% | 2.5g |
$960.00 | 2023-12-26 | |
| 1PlusChem | 1P000J0H-5g |
2,4(1H,3H)-Pyrimidinedione, 5-bromodihydro- |
1193-76-6 | 95% | 5g |
$1391.00 | 2023-12-26 | |
| 1PlusChem | 1P000J0H-10g |
2,4(1H,3H)-Pyrimidinedione, 5-bromodihydro- |
1193-76-6 | 95% | 10g |
$2031.00 | 2023-12-26 |
5-Bromodihydrouracil Related Literature
-
1. Photochemistry of uracils in halogenated solventsClaus Moltke-Leth,Karl Anker J?rgensen J. Chem. Soc. Perkin Trans. 2 1993 1487
-
2. Pyrimidine derivatives and related compounds. Part 36. Nucleophilic addition reaction of a cyanide lon to 6-substituted 1,3-dimethyl-5-nitrouracils. Synthesis of 5,6-dihydrouracil and 5,6-dihydrocyclo-thymine derivativesKosaku Hirota,Yoshihiro Yamada,Tetsuji Asao,Shigeo Senda J. Chem. Soc. Perkin Trans. 1 1981 1896
Additional information on 5-Bromodihydrouracil
Comprehensive Guide to 5-Bromodihydrouracil (CAS No. 1193-76-6): Properties, Applications, and Research Insights
5-Bromodihydrouracil (CAS No. 1193-76-6) is a brominated derivative of dihydrouracil, a key intermediate in nucleic acid metabolism. This compound has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. With the rise of precision medicine and nucleotide-based therapeutics, researchers are increasingly exploring modified nucleobases like 5-Bromodihydrouracil to develop novel drug candidates and diagnostic tools.
The molecular formula of 5-Bromodihydrouracil is C4H5BrN2O2, featuring a bromine atom at the 5-position of the dihydrouracil ring. This modification enhances its reactivity, making it valuable for cross-coupling reactions in synthetic chemistry. Recent studies highlight its role in click chemistry and bioconjugation, aligning with the growing demand for efficient molecular tagging techniques in proteomics and genomics.
In the context of cancer research, 5-Bromodihydrouracil has been investigated for its potential to modulate DNA repair mechanisms. Its bromine moiety allows for selective interactions with enzymes like thymidylate synthase, a target in anticancer drug development. This aligns with trending searches on "nucleotide analogs in oncology" and "halogenated uracil derivatives," reflecting broader interest in personalized cancer therapies.
Another emerging application lies in antiviral research. As the scientific community seeks broad-spectrum antiviral agents, halogenated nucleobases like 5-Bromodihydrouracil are being studied for their ability to disrupt viral replication cycles. This resonates with popular queries such as "nucleotide analogs against RNA viruses" and "halogenated biomolecules in drug design."
From a synthetic perspective, 5-Bromodihydrouracil serves as a versatile building block for modified oligonucleotides. Its incorporation into DNA/RNA strands can alter hybridization properties, a technique leveraged in molecular beacon design and gene silencing technologies. This connects to high-traffic topics like "CRISPR off-target mitigation" and "synthetic biology tools."
Quality control of 5-Bromodihydrouracil (CAS No. 1193-76-6) typically involves HPLC-UV and mass spectrometry analysis to ensure ≥98% purity, a critical parameter for reproducible research. The compound’s stability under various pH conditions makes it suitable for high-throughput screening assays, addressing the pharmaceutical industry’s need for robust screening libraries.
Environmental considerations are also noteworthy. Unlike persistent halogenated compounds, 5-Bromodihydrouracil exhibits moderate biodegradability in aqueous systems, as per OECD 301 guidelines. This eco-profile aligns with the green chemistry movement and responds to searches on "sustainable nucleotide synthesis."
In analytical chemistry, 5-Bromodihydrouracil derivatives are employed as internal standards for LC-MS quantification of cellular metabolites. This application taps into the booming field of metabolomics, where accurate quantification of nucleotide pools is essential for understanding metabolic disorders.
Future directions may explore 5-Bromodihydrouracil’s potential in mRNA vaccine stabilization, given the compound’s ability to protect against hydrolytic degradation. This prospect intersects with post-pandemic interest in "nucleotide modifications for vaccine efficacy" and "thermostable nucleic acid formulations."
For researchers sourcing 5-Bromodihydrouracil, it’s crucial to verify suppliers’ certificates of analysis (CoA) and evaluate storage conditions (-20°C under inert atmosphere) to maintain compound integrity. These practical considerations address frequently searched terms like "handling halogenated nucleotides" and "long-term storage of modified nucleobases."
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